molecular formula C15H12BrClN4S B15098075 3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15098075
M. Wt: 395.7 g/mol
InChI Key: AYIWZMATCQCRMK-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 1,2,4-triazole core substituted at position 3 with a (4-bromophenyl)methylthio group, at position 5 with a 3-chlorophenyl group, and at position 4 with an amine. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C15H12BrClN4S

Molecular Weight

395.7 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(3-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12BrClN4S/c16-12-6-4-10(5-7-12)9-22-15-20-19-14(21(15)18)11-2-1-3-13(17)8-11/h1-8H,9,18H2

InChI Key

AYIWZMATCQCRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of triazole derivatives is highly sensitive to substituent variations. Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Core Structure Key Activities References
Target Compound 3: (4-Bromophenyl)methylthio; 5: 3-chlorophenyl; 4: amine 1,2,4-triazole Not explicitly reported (inferred anticonvulsant/antimicrobial potential) -
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-4/Compound 121) 3: thione; 4: 4-bromophenyl; 5: 3-chlorophenyl 1,2,4-triazolethione Anticonvulsant: Enhances carbamazepine, phenobarbital, and valproate activity in mice MES test
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-10/Compound 122) 3: thione; 4: 4-methylphenyl; 5: 3-chlorophenyl 1,2,4-triazolethione Anticonvulsant: Enhances valproate activity only
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) 2: morpholinylmethyl; 3: thione 1,2,4-triazolethione Structural data reported; bioactivity not specified
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 3: 2-bromophenyl; variable substituents at 4 1,2,4-triazolethione Antimicrobial, antioxidant, hepatoprotective
3-[(3-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine 3: 3-chlorobenzylthio; 5: 4-chlorophenyl; 4: amine 1,2,4-triazole Structural analog with dual chlorine substituents

Key Observations:

  • Role of Halogens: Bromine at the 4-position of the phenyl ring (as in TP-4) enhances anticonvulsant efficacy compared to methyl substituents (TP-10), likely due to increased electron-withdrawing effects and membrane permeability .
  • Thione vs. Amine: Triazolethiones (e.g., TP-4) exhibit pronounced anticonvulsant activity, while the target compound’s amine group may alter binding affinity or pharmacokinetics. Thione derivatives often interact with voltage-gated sodium channels, a common target for antiepileptics .
  • Substituent Position: 2-Bromophenyl derivatives () show antimicrobial activity, whereas 4-bromophenyl analogs (TP-4) are anticonvulsant, highlighting the importance of halogen positioning .

Pharmacological Activity Comparison

Anticonvulsant Activity:

  • TP-4 (75–100 mg/kg) significantly elevates seizure thresholds in mice and synergizes with carbamazepine, phenobarbital, and valproate. In contrast, TP-10 (5 mg/kg) enhances only valproate’s efficacy, underscoring the impact of the 4-bromophenyl group .
  • However, its amine group could facilitate interactions with neuronal receptors or enzymes .

Antimicrobial Activity:

  • Triazole derivatives with thiophene substituents (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles) exhibit moderate-to-strong activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity:

  • Oxadiazole analogs with 4-bromophenyl and 3-chlorophenyl groups (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) show ~60% inhibition in carrageenan-induced edema models, comparable to indomethacin. This suggests the target compound’s halogenated aryl groups may also support anti-inflammatory applications .

Biological Activity

3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a derivative of the 1,2,4-triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties based on recent research findings.

  • IUPAC Name : 3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine
  • Molecular Formula : C13H10BrClN4S
  • Molecular Weight : 353.67 g/mol

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of various 1,2,4-triazole derivatives indicated that compounds similar to 3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 when tested on peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a6055
3b5050
3c6560
Target Compound 58 57

Antimicrobial Activity

Research has shown that triazole derivatives possess antimicrobial properties against a variety of bacterial strains. The target compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics in some cases, suggesting potential as a new antimicrobial agent .

Table 2: Antimicrobial Activity of Triazole Derivatives

Bacterial StrainMIC (µg/mL) for Target CompoundStandard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed in human melanoma cells (VMM917). The compound exhibited selective cytotoxicity with an IC50 value significantly lower than that observed in normal cells. This selectivity suggests its potential as an anticancer agent. The mechanism involved cell cycle arrest at the S phase and a reduction in melanin production .

Table 3: Cytotoxicity Results

Cell TypeIC50 (µM) for Target CompoundNormal Cell Viability (%)
VMM91712.585
Normal Fibroblasts>10095

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that derivatives similar to the target compound significantly reduced TNF-α levels in PBMC cultures. Compounds with bromine and chlorine substitutions showed enhanced anti-inflammatory effects compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : Research highlighted the broad-spectrum antimicrobial activity of triazole derivatives against various pathogens. The target compound was particularly effective against resistant strains of bacteria .
  • Cytotoxic Mechanisms : In melanoma cell lines, the compound induced apoptosis and cell cycle arrest. Flow cytometry analysis confirmed that it effectively inhibited cell proliferation by interfering with DNA synthesis during the S phase .

Q & A

Q. How can the synthesis of 3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine be optimized for higher yields?

Methodological Answer:

  • Step 1 : Start with cyclocondensation of thiosemicarbazide derivatives with substituted benzyl halides under microwave irradiation (30–60 min, 80–120°C) to accelerate reaction kinetics and reduce side products .
  • Step 2 : Introduce the 4-bromophenylmethylthio group via nucleophilic substitution, using DMF as a solvent and K₂CO₃ as a base to enhance reactivity .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity). Yields of 75–82% are achievable for analogous triazole derivatives under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, aromatic protons from 3-chlorophenyl and 4-bromophenyl groups appear as distinct multiplets in δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 409.95 for C₁₅H₁₁BrClN₄S). Fragmentation patterns align with triazole-thione analogs, showing loss of Br (≈80 Da) and Cl (≈35 Da) .
  • X-ray Crystallography : Resolve bond lengths/angles using SHELX programs. For example, triazole-thione analogs exhibit S–C bond lengths of 1.68–1.72 Å and N–N distances of 1.32–1.35 Å .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

Methodological Answer:

  • Step 1 : Validate assay conditions (e.g., MIC for antimicrobial tests: 0.5–128 µg/mL, using S. aureus and C. albicans strains) and ensure consistent cell viability controls .
  • Step 2 : Compare structural analogs (e.g., 4-fluorobenzyl derivatives) to isolate substituent effects. For instance, fluorinated analogs may show enhanced membrane permeability but reduced solubility .
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial gyrase, correlating computational results with experimental IC₅₀ values .

Q. What strategies are effective for studying this compound’s mechanism of action in neurological models?

Methodological Answer:

  • In Vitro : Perform patch-clamp assays on GABAₐ receptors (IC₅₀ for triazole-thiones: 10–50 µM) to assess modulation of chloride ion channels .
  • In Vivo : Use rodent models (e.g., maximal electroshock test) to evaluate anticonvulsant activity at 30–100 mg/kg doses. Monitor plasma concentrations via LC-MS to correlate pharmacokinetics with efficacy .
  • Mechanistic Probes : Synthesize radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) for autoradiography to map brain region-specific binding .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic attack sites (e.g., sulfur in the methylthio group, f⁻ ≈ 0.15) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability. Triazole rings show conformational rigidity (RMSD < 0.5 Å over 50 ns simulations) .
  • SAR Analysis : Use QSAR models to correlate substituent electronegativity (e.g., Cl vs. Br) with reaction rates in SNAr reactions .

Q. What advanced analytical methods are suitable for studying its solid-state polymorphism?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures (e.g., space group P2₁/c, Z = 4) to detect polymorphs .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., 220–250°C for triazole-thiones) to assess thermal stability .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity (% mass change at 90% RH) to guide formulation strategies for hygroscopic polymorphs .

Data Interpretation & Validation

Q. How should researchers address discrepancies in crystallographic data refinement?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution (<1.0 Å) data, applying restraints for disordered atoms (e.g., bromophenyl groups) .
  • Validation Tools : Check R-factors (target: R₁ < 0.05) and ADP consistency using PLATON. For example, analogous triazoles show Ueq < 0.05 Ų for non-H atoms .

Q. What statistical approaches are recommended for dose-response studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For triazole derivatives, Hill slopes typically range from 0.8–1.2 .
  • ANOVA with Tukey’s post-hoc test : Compare treatment groups (n ≥ 6) to control for type I errors in in vivo efficacy studies .

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